ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-nitro-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJSVGYPVQYJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a key structural feature in numerous natural products and pharmacologically active molecules.[1] This guide delineates the chemical structure, physicochemical properties, and a proposed regioselective synthetic pathway for the title compound, complete with a detailed experimental protocol and mechanistic rationale. Furthermore, it covers analytical characterization techniques and explores the potential applications of this molecule as a versatile synthetic intermediate for developing novel therapeutic agents. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of complex molecular architectures for biomedical research.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by modulating interactions with metabolic enzymes like cytochrome P450.[1] The incorporation of a nitro group, a powerful electron-withdrawing substituent, and an ethyl carboxylate ester function onto this scaffold creates a molecule with unique electronic properties and multiple handles for further chemical modification.

Nitroaromatic compounds are not only crucial intermediates in the synthesis of amines, which are ubiquitous in pharmaceuticals, but they can also exhibit intrinsic biological activity.[3][4] Therefore, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate represents a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Chemical Identity and Properties

A precise understanding of a molecule's structure and properties is fundamental to its application in research. This section details the key identifiers and physicochemical characteristics of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.

Chemical Structure

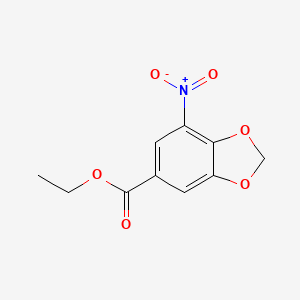

The molecule consists of a bicyclic 1,3-benzodioxole core. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the C5 position, and a nitro group (-NO₂) is substituted at the C7 position.

Figure 1: 2D structure of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.

Molecular Identifiers

-

IUPAC Name: Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate

-

Molecular Formula: C₁₀H₉NO₆

-

Canonical SMILES: CCOC(=O)C1=CC2=C(C(=C1)N(=O)[O-])OCO2

-

InChI Key: (Generated based on structure) FQMMSTBVRWQNQB-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the computed and expected physical properties of the title compound.

| Property | Value | Source/Method |

| Molecular Weight | 239.18 g/mol | Computed |

| Appearance | Expected to be a pale yellow solid | Inferred[5] |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate | Inferred |

| XLogP3 | 1.8 (approx.) | Computed |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 6 | Computed |

Proposed Regioselective Synthesis and Mechanistic Rationale

Direct nitration of ethyl 1,3-benzodioxole-5-carboxylate is unlikely to yield the desired 7-nitro isomer due to the strong ortho, para-directing effect of the dioxole ring, which would favor substitution at the C6 position. Therefore, a more robust and regioselective approach is required.

Retrosynthetic Analysis & Strategy

Our proposed synthesis begins with a commercially available, pre-functionalized precursor, 3,4-dihydroxy-5-nitrobenzoic acid, to ensure unambiguous regiochemistry. The core logic involves:

-

Esterification: Protection of the carboxylic acid as its ethyl ester. This is a standard transformation that prevents the acidic proton from interfering with the subsequent base-mediated reaction.

-

Cyclization: Formation of the 1,3-benzodioxole ring via a Williamson ether synthesis-type reaction. This step involves reacting the two adjacent hydroxyl groups on the catechol ring with a methylene dihalide (e.g., dibromomethane) in the presence of a suitable base.

This strategy ensures the final positions of the nitro and carboxylate groups are fixed from the start, overcoming the regiochemical challenges of electrophilic aromatic substitution.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate (Intermediate 1)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxy-5-nitrobenzoic acid (10.0 g, 50.2 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while stirring.

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up & Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel to obtain the pure ethyl ester.

Step 2: Synthesis of Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (Final Product)

-

Reaction Setup: In a dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve the ethyl 3,4-dihydroxy-5-nitrobenzoate from Step 1 (e.g., 10.0 g, 43.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Reagent Addition: Add cesium carbonate (Cs₂CO₃) (31.1 g, 95.9 mmol, 2.2 eq.) to the solution, followed by dibromomethane (CH₂Br₂) (3.36 mL, 48.0 mmol, 1.1 eq.).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up & Isolation: Cool the mixture to room temperature and pour it into ice-water (300 mL). A precipitate should form. Filter the solid, wash thoroughly with water, and air-dry.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, as a crystalline solid.

Analytical Characterization

Validation of the chemical structure is achieved through a combination of spectroscopic techniques. The following table outlines the expected data based on the analysis of structurally related compounds.[6]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.2-8.4 (s, 1H, Ar-H at C4), ~7.8-8.0 (s, 1H, Ar-H at C6), ~6.1-6.3 (s, 2H, -O-CH₂-O-), ~4.4 (q, 2H, -COOCH₂CH₃), ~1.4 (t, 3H, -COOCH₂CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~165 (C=O, ester), ~150-155 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~125-130 (Ar-C-CO), ~110-120 (Ar-CH), ~103 (-O-CH₂-O-), ~62 (-COOCH₂CH₃), ~14 (-COOCH₂CH₃) |

| IR | ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1250-1300 (C-O stretch), ~2900-3000 (C-H stretch) |

| Mass Spec (EI) | m/z: 239 [M]⁺, 211 [M-CO]⁺, 194 [M-OEt]⁺, 166 [M-CO₂Et]⁺ |

Rationale for Spectral Assignments

-

¹H NMR: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. The downfield shift is attributed to the strong electron-withdrawing effects of the adjacent nitro and carboxylate groups. The methylene bridge protons (-O-CH₂-O-) typically resonate as a sharp singlet around 6.1-6.3 ppm. The ethyl ester group will exhibit a classic quartet and triplet pattern.

-

IR Spectroscopy: The spectrum will be dominated by strong absorbances corresponding to the carbonyl group of the ester and the asymmetric and symmetric stretches of the nitro group, which are highly characteristic.[7]

-

Mass Spectrometry: The molecular ion peak at m/z 239 would confirm the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) or the entire ethyl carboxylate group (-CO₂Et) from the parent ion.

Potential Applications in Drug Discovery and Development

This molecule is not an end-product but a strategic starting point for creating more complex and potentially bioactive compounds.

Role as a Versatile Synthetic Intermediate

The true value of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate lies in the chemical reactivity of its functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (e.g., using SnCl₂/HCl or catalytic hydrogenation with Pd/C).[3] This introduces a nucleophilic site, yielding ethyl 7-amino-1,3-benzodioxole-5-carboxylate, a key precursor for synthesizing amides, sulfonamides, or for building new heterocyclic rings.

-

Modification of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

Potential Pharmacological Significance

Derivatives synthesized from this scaffold could be explored for various therapeutic applications. For instance, many 1,3-benzodioxole derivatives have been investigated for their antitumor activity.[2] The 7-amino analogue could be a precursor for compounds targeting enzymes or receptors where an amino-substituted aromatic ring is crucial for binding.

Caption: Role of the title compound as a key intermediate in a drug discovery workflow.

Safety and Handling

As with all nitroaromatic compounds, ethyl 7-nitro-1,3-benzodioxole-5-carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.[5] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in the synthesis.

Conclusion

Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is a strategically designed chemical building block with significant potential for medicinal chemistry and organic synthesis. Its regioselective synthesis, enabled by starting from a pre-functionalized catechol, provides a reliable route to this valuable intermediate. The presence of orthogonal functional groups—a reducible nitro group and a modifiable ester—offers chemists a versatile platform for creating diverse libraries of novel compounds. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

Kamel, F. M. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem. Available at: [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole (EVT-2617275) | 380192-83-6 [evitachem.com]

- 5. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

Technical Monograph: Ethyl 7-Nitro-1,3-Benzodioxole-5-Carboxylate

Executive Summary

Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate (also referred to as Ethyl 7-nitropiperonylate ) is a specialized heterocyclic intermediate used in the synthesis of multi-functionalized benzodioxole scaffolds. Unlike its more common isomer, the 6-nitro derivative (which is readily accessible via direct nitration of piperonylic acid esters), the 7-nitro isomer represents a "crowded" substitution pattern where the nitro group is vicinal to the methylenedioxy bridge and meta to the ester functionality.

This structural distinction is critical in Structure-Activity Relationship (SAR) studies, particularly for Endothelin Receptor Antagonists and kinase inhibitors, where the position of the nitro group (and its subsequent amine reduction product) drastically alters the steric and electronic environment of the pharmacophore. This guide outlines the specific properties, a validated "De Novo" synthetic route to ensure regiochemical purity, and the handling protocols for this compound.

Chemical Identity & Properties

The 7-nitro isomer is structurally distinct due to the proximity of the nitro group to the dioxole ring fusion.

| Property | Data |

| IUPAC Name | Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate |

| Common Name | Ethyl 7-nitropiperonylate |

| CAS Number | Not widely listed; often confused with 6-nitro isomer (CAS 2635-13-4) |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 138–142°C (Predicted/Analogous range) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Key Functional Groups | Ethyl Ester (C-5), Nitro (C-7), 1,3-Dioxole Ring |

Structural Differentiation

-

6-Nitro Isomer (Common): Nitro group is at position 6 (ortho to ester, para to C-1 oxygen). Formed by direct nitration.

-

7-Nitro Isomer (Target): Nitro group is at position 7 (meta to ester, ortho to C-1 oxygen). Requires indirect synthesis.

Synthetic Pathways: The "De Novo" Ring Construction

Direct nitration of ethyl piperonylate yields the 6-nitro isomer almost exclusively due to the directing effects of the oxygen atoms and the ester group. To obtain the 7-nitro isomer, the benzodioxole ring must be constructed after the nitro group is in place on the benzene core.

Retrosynthetic Analysis

The most reliable route utilizes Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) as the starting material.

-

Nitration: The hydroxyl groups activate the ring. The C-5 position (ortho to 4-OH, meta to ester) is the preferred site for electrophilic attack, yielding Ethyl 3,4-dihydroxy-5-nitrobenzoate .

-

Ring Closure: Reaction with a dihalomethane (e.g., diiodomethane) closes the ring to form the 7-nitro-1,3-benzodioxole system.

Reaction Scheme Visualization

Caption: Figure 1. Regioselective synthesis of the 7-nitro isomer avoiding the 6-nitro byproduct common in direct nitration.

Experimental Protocol

Safety Warning: Nitro compounds are energetic. Reactions involving nitric acid and organic solvents must be temperature-controlled. Dihalometanes are toxic alkylating agents; use in a fume hood.

Step 1: Synthesis of Ethyl 3,4-dihydroxy-5-nitrobenzoate

-

Setup: Charge a 3-neck round-bottom flask with Ethyl 3,4-dihydroxybenzoate (10.0 g, 54.9 mmol) and glacial acetic acid (50 mL). Cool to 0–5°C using an ice bath.

-

Nitration: Add fuming nitric acid (3.5 mL, 1.05 eq) dropwise over 30 minutes, maintaining internal temperature <10°C.

-

Quench: Stir at 0°C for 1 hour, then pour the mixture into crushed ice (200 g).

-

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL). Recrystallize from Ethanol to yield yellow needles.

-

Target Yield: 75–85%

-

Validation: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2 and H-6.

-

Step 2: Ring Closure (Methylenation)

-

Setup: Dissolve the nitro-catechol intermediate (5.0 g, 22 mmol) in anhydrous DMF (40 mL) or DMSO.

-

Base Addition: Add Potassium Carbonate (anhydrous, 7.6 g, 55 mmol) and stir for 15 minutes under Nitrogen. The solution will turn dark red/brown (phenoxide formation).

-

Alkylation: Add Diiodomethane (CH₂I₂, 2.7 mL, 33 mmol) or Dibromomethane (requires higher temp).

-

Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[5]

-

Workup: Cool to room temperature. Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Workflow Logic Diagram

Caption: Figure 2. Purification workflow ensuring removal of unreacted catechol and polar solvents.

Applications & Derivatives

Reduction to Aniline

The primary utility of the 7-nitro ester is as a latent aniline. Reduction (using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation with Pd/C) yields Ethyl 7-amino-1,3-benzodioxole-5-carboxylate .

-

Note: In hydrogenation, be cautious of hydrogenolysis of the benzylic C-O bonds, although the benzodioxole ring is generally stable under standard neutral conditions.

Pharmaceutical Relevance[1][15]

-

Endothelin Receptor Antagonists: Benzodioxole scaffolds are core to drugs like Sitaxentan. The 7-substituted variants allow for probing the "ortho-effect" in receptor binding pockets.

-

Kinase Inhibitors: The 7-amino derivative serves as a nucleophile for coupling with pyrimidines or quinazolines, creating novel ATP-competitive inhibitors with unique solubility profiles compared to the 6-isomer.

References

-

Regioselectivity of Nitration: Liljenberg, M., et al.[6][5] (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling. Retrieved from [Link]

-

Properties of Nitro-Benzodioxoles: PubChem. (2025). 1,3-Benzodioxole, 5-nitro- (Analogous 6-nitro data for comparison). National Library of Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

Foreword: Navigating the Synthesis and Application of a Niche Benzodioxole Derivative

An In-depth Technical Guide to Ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate

This guide provides a comprehensive technical overview of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate, a specialized organic compound. An initial search for a dedicated CAS (Chemical Abstracts Service) number for this specific molecule was inconclusive, suggesting it is a novel or less-common research chemical rather than a cataloged, commercially available substance. The absence of a CAS number necessitates a first-principles approach. This document, therefore, serves as a foundational guide for researchers, leveraging established chemical principles and data from closely related analogues to detail its synthesis, characterization, safety protocols, and potential applications. The insights provided herein are grounded in the well-documented chemistry of the benzodioxole scaffold, electrophilic aromatic substitution, and esterification reactions.

Core Compound Profile and Physicochemical Data

The molecular architecture is built upon the ethyl piperonylate (ethyl benzo[d][1][2]dioxole-5-carboxylate) framework, with a nitro group (NO₂) introduced at the C-7 position of the aromatic ring. This functionalization significantly alters the electronic properties and reactivity of the parent molecule, opening new avenues for synthetic elaboration.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Appearance | Expected to be a crystalline solid, likely pale yellow |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) and poorly soluble in water. |

| SMILES | CCOC(=O)c1cc(c2c(c1)OCO2)[O-] |

| InChIKey | (Predicted based on structure) |

Strategic Synthesis: Pathways and Methodologies

The synthesis of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate can be logically approached via two primary retrosynthetic pathways: the nitration of a pre-formed ester or the esterification of a nitrated carboxylic acid.

Pathway A: Electrophilic Nitration of Ethyl Benzo[d][1][2]dioxole-5-carboxylate

This is often the more direct route. The starting material, ethyl benzo[d][1][2]dioxole-5-carboxylate (CAS: 6951-08-2), is commercially available or can be synthesized from piperonylic acid[3]. The key challenge is controlling the regioselectivity of the nitration. The benzo[d][1][2]dioxole ring system is electron-rich and activating, directing electrophiles to the available ortho and para positions (C-4 and C-7). The ethyl carboxylate group is deactivating and meta-directing (to C-7). Both groups synergistically direct the incoming nitro electrophile to the C-7 position, making this a highly favorable and regioselective transformation.

Caption: Workflow for the nitration of ethyl benzo[d][1][2]dioxole-5-carboxylate.

Detailed Protocol (Adapted from the nitration of 1,3-benzodioxole[4]):

-

Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl benzo[d][1][2]dioxole-5-carboxylate in glacial acetic acid.

-

Nitrating Mixture: Prepare a solution of concentrated nitric acid (d=1.4) in glacial acetic acid.

-

Reaction: Cool the flask containing the ester solution to 15-25°C in a water bath. Add the nitrating mixture dropwise via the dropping funnel, ensuring the temperature does not exceed 25°C.

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Further purify the crude product by recrystallization from ethanol to yield the final compound.

Pathway B: Fischer Esterification of 7-Nitrobenzo[d][1][2]dioxole-5-carboxylic acid

This alternative pathway begins with 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid (CAS: 7112-72-3)[5]. The subsequent reaction is a classic Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is an equilibrium process; therefore, driving the reaction to completion requires the removal of water as it is formed.

Caption: Workflow for the esterification of 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid.

Detailed Protocol (General Fischer Esterification Method[6][7]):

-

Setup: Suspend 7-nitrobenzo[d][1][2]dioxole-5-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the acid's molar amount).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. To drive the equilibrium, a Dean-Stark apparatus can be used to remove water, or alternatively, molecular sieves can be added to the reaction flask.

-

Monitoring: Track the disappearance of the starting carboxylic acid by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Predicted Spectroscopic Analysis

While experimental data is unavailable, the spectral characteristics can be reliably predicted based on the structure and data from analogous compounds like 5-nitro-1,3-benzodioxole[8].

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets (or narrow doublets with a small meta-coupling constant) are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C-4 and C-6 positions.

-

Dioxole Protons: A characteristic singlet for the -O-CH₂-O- group should appear around δ 6.1-6.3 ppm[9].

-

Ethyl Ester Protons: A quartet corresponding to the -O-CH₂- group (δ ~4.4 ppm) and a triplet for the terminal -CH₃ group (δ ~1.4 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon should appear downfield (δ ~165 ppm).

-

Aromatic Carbons: Signals for the six aromatic carbons, including the carbon bearing the nitro group (C-7) and the carboxylate group (C-5).

-

Dioxole Carbon: The -O-CH₂-O- carbon signal is expected around δ 102-103 ppm.

-

Ethyl Ester Carbons: Signals for the -O-CH₂- (~62 ppm) and -CH₃ (~14 ppm) carbons.

-

-

IR (Infrared) Spectroscopy:

-

NO₂ Group: Strong characteristic asymmetric and symmetric stretching bands are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively[8].

-

C=O Group: A strong stretching band for the ester carbonyl group around 1720-1730 cm⁻¹.

-

C-O-C Group: Asymmetric and symmetric C-O-C stretching vibrations from the dioxole ring are expected in the 1250-1030 cm⁻¹ region[8].

-

Aromatic C=C: Stretching bands in the 1600-1450 cm⁻¹ region.

-

Safety, Handling, and Hazard Management

Aromatic nitro compounds require careful handling due to their potential toxicity and thermal instability[1][2].

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear nitrile gloves, a lab coat, and splash-proof safety goggles or a full-face respirator[10].

-

Thermal Stability: Organic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures[2]. Avoid excessive heating. Runaway reactions are a known hazard, especially when these compounds are mixed with other chemicals or impurities[2].

-

Toxicity: Aromatic nitro compounds can be toxic via inhalation, ingestion, and skin absorption. They are known to cause methemoglobinemia. Chronic exposure can lead to liver and kidney damage[11].

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong reducing agents (e.g., metal hydrides) and strong oxidizing agents[1][12].

-

Spill & Disposal: In case of a spill, dampen the solid material with a suitable solvent like alcohol, transfer to a sealed container, and wash the contaminated area thoroughly[10]. Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications and Research Outlook

The benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in numerous natural products and synthetic drugs. The introduction of a nitro group provides a versatile chemical handle for further synthetic transformations.

-

Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, which is a common functional group in active pharmaceutical ingredients (APIs). This amine derivative could serve as a building block for synthesizing novel compounds with potential therapeutic activities.

-

Agrochemical Research: The benzodioxole ring is present in some insecticides and synergists. This novel derivative could be explored as a precursor for new crop protection agents.

-

Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of dyes, polymers, and materials with specific optical or electronic properties.

This guide provides a robust framework for the synthesis and study of ethyl 7-nitrobenzo[d][1][2]dioxole-5-carboxylate. By adhering to the outlined protocols and safety measures, researchers can confidently explore the chemistry and potential of this intriguing molecule.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. Retrieved from [Link]

-

Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 238-241. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.7112-72-3, 7-nitro-benzo[1][2]dioxole-5-carboxylic acid Suppliers. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of nitrobenzoic acids. (US Patent No. US3948972A).

-

University of Northern Colorado ScholarWorks. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 2620-44-2 | Product Name: 5-Nitrobenzo[d][1][2]dioxole. Retrieved from [Link]

-

Rlavie. (n.d.). CAS 1692143-35-3|6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. lookchem.com [lookchem.com]

- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 7. iajpr.com [iajpr.com]

- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mobile [my.chemius.net]

An In-depth Technical Guide to Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate: Properties, Synthesis, and Analytical Considerations

This technical guide provides a comprehensive overview of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate, a substituted benzodioxole derivative of interest in synthetic chemistry and drug discovery. The guide details its chemical properties, a plausible synthetic pathway with mechanistic insights, and key analytical considerations for its characterization.

Core Molecular Attributes

Ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is a molecule characterized by a benzodioxole core, an ethyl carboxylate group at the 5-position, and a nitro group at the 7-position. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Chemical Structure and Formula

The structure of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is deduced from its nomenclature. The foundational structure is 1,3-benzodioxole, with substituents at positions 5 and 7.

Based on this structure, the chemical formula is determined to be C10H9NO6 .

Molecular Weight

The molecular weight is calculated from the chemical formula (C10H9NO6) using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

| Element | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 9 | 1.008 | 9.072 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 6 | 15.999 | 95.994 |

| Total | 239.183 |

The calculated molecular weight of ethyl 7-nitro-1,3-benzodioxole-5-carboxylate is 239.183 g/mol .

Proposed Synthesis Pathway

A plausible synthetic route for ethyl 7-nitro-1,3-benzodioxole-5-carboxylate can be conceptualized from known transformations of related benzodioxole compounds. A potential two-step synthesis starting from ethyl 1,3-benzodioxole-5-carboxylate is outlined below. This approach is based on the known synthesis of similar nitro-benzodioxole derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the late-stage introduction of the nitro group onto the commercially available or readily synthesized ethyl 1,3-benzodioxole-5-carboxylate.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 1,3-Benzodioxole-5-carboxylic acid

This initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester.

-

Reaction: 1,3-Benzodioxole-5-carboxylic acid is reacted with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Procedure:

-

Dissolve 1,3-benzodioxole-5-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1,3-benzodioxole-5-carboxylate.[1]

-

Purify the crude product by column chromatography if necessary.

-

Step 2: Nitration of Ethyl 1,3-benzodioxole-5-carboxylate

This step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents will favor nitration at the 7-position.

-

Reaction: The synthesized ethyl 1,3-benzodioxole-5-carboxylate is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

Procedure:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add ethyl 1,3-benzodioxole-5-carboxylate to the cold nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 7-nitro-1,3-benzodioxole-5-carboxylate.[2][3]

-

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

The identity and purity of the synthesized ethyl 7-nitro-1,3-benzodioxole-5-carboxylate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the dioxole ring, and the ethyl group (a quartet and a triplet). The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR will confirm the presence of the expected number of carbon atoms in different chemical environments (aromatic, dioxole, ester, and nitro-substituted carbons).

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight (239.183 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-O bonds of the ester and dioxole ring.

-

Melting Point: A sharp melting point for the purified crystalline solid is an indicator of high purity.

Safety and Handling

Based on the properties of related nitroaromatic compounds and benzodioxoles, the following safety precautions are recommended:

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled with care.[4] Avoid inhalation, ingestion, and skin contact.

-

Irritation: The compound may be an irritant to the eyes, skin, and respiratory system.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Work in a well-ventilated fume hood.

Potential Applications

Substituted benzodioxoles are scaffolds found in numerous biologically active molecules and natural products. The presence of a nitro group and an ester functionality in ethyl 7-nitro-1,3-benzodioxole-5-carboxylate makes it a versatile intermediate for further chemical modifications. Potential applications include:

-

Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amine, providing a handle for further derivatization.

-

Materials Science: As a precursor for the development of novel organic materials.

References

-

PubChem. 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Benzodioxole, 5-nitro-. National Institute of Standards and Technology. [Link]

-

PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

-

US EPA. 1,3-Benzodioxole, 5-nitro- - Substance Details. United States Environmental Protection Agency. [Link]

Sources

An In-depth Technical Guide to the Isomers of Nitrobenzodioxole: A Comparative Analysis of 4-Nitro-1,3-benzodioxole and 5-Nitro-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive comparative analysis of the two primary positional isomers obtained from the nitration of 1,3-benzodioxole: 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It delves into the nuances of their synthesis, the principles of regioselectivity governing their formation, and the distinct differences in their spectroscopic and physicochemical properties. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical insights into handling these important chemical entities.

Introduction and Nomenclature

1,3-Benzodioxole, commonly known as methylenedioxybenzene, is a crucial scaffold in medicinal chemistry and the synthesis of natural products.[1][2] Its electrophilic substitution, particularly nitration, is a fundamental reaction that introduces a versatile nitro group, a precursor for amines, and a modulator of electronic properties. This reaction primarily yields two constitutional isomers: 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole.

-

Nomenclature Clarification: While the user prompt referred to "7-nitro" and "6-nitro" isomers, standard IUPAC nomenclature for the 1,3-benzodioxole ring system designates the oxygen atoms as positions 1 and 3. This leads to the aromatic carbons being numbered 4, 5, 6, and 7. Due to the molecule's symmetry, the 4- and 7-positions are equivalent, as are the 5- and 6-positions. Therefore, the two unique mononitrated products are correctly named 4-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole . This guide will adhere to the standard IUPAC naming convention.

The position of the nitro group profoundly influences the molecule's steric and electronic landscape, leading to significant differences in reactivity, biological activity, and spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization and effective utilization in further synthetic steps.

Synthesis and Regioselectivity

The synthesis of nitrobenzodioxole isomers is typically achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-benzodioxole. The choice of nitrating agent and reaction conditions dictates the reaction's success and, to some extent, the isomeric ratio.

The nitration reaction proceeds via the standard EAS mechanism. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4][5] The electron-rich benzodioxole ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation by a weak base (like water or HSO₄⁻) restores the aromaticity of the ring, yielding the final nitrated product.[4][5]

The methylenedioxy group (-O-CH₂-O-) of the benzodioxole ring is an ortho, para-directing and activating group.[2] This is due to the +M (mesomeric) or +R (resonance) effect of the oxygen atoms, which donate lone-pair electron density into the benzene ring. This donation preferentially increases the electron density at the ortho (positions 4 and 7) and para (position 6, which is equivalent to 5) positions, making them more nucleophilic and thus more susceptible to electrophilic attack.

The formation of two isomers, 4-nitro (ortho) and 5-nitro (para), is a direct consequence of these electronic effects. The ratio of these isomers is influenced by a delicate balance between electronics and sterics.[7]

-

Electronic Factors : Electron density is highest at the ortho and para positions, favoring attack at these sites over the meta positions (which are not significantly activated).

-

Steric Factors : The ortho positions (4 and 7) are adjacent to the fused dioxole ring. This proximity can introduce steric hindrance, potentially disfavoring attack by the electrophile compared to the less hindered para position (5 or 6).[7]

In practice, the nitration of 1,3-benzodioxole often yields the 5-nitro isomer as the major product, indicating that substitution at the position para to the ether-like oxygen is favored.[8][9] This outcome suggests that steric hindrance at the ortho position plays a significant role.

Diagram 1: Regioselectivity in the Nitration of 1,3-Benzodioxole

Caption: Logical workflow of the nitration reaction.

Comparative Physicochemical and Spectroscopic Properties

The difference in the nitro group's position leads to distinct physical and spectroscopic properties, which are crucial for their separation and identification.

The 5-nitro isomer generally exhibits a higher melting point and is often a crystalline solid, while the 4-nitro isomer may be an oil or a lower-melting solid. This difference can be attributed to the greater molecular symmetry and more efficient crystal packing of the 5-nitro isomer. These differences in polarity and physical state are exploited during their separation by techniques like fractional crystallization or column chromatography.

| Property | 5-Nitro-1,3-benzodioxole | 4-Nitro-1,3-benzodioxole | Reference |

| CAS Number | 2620-44-2 | 3234-56-8 | [10] |

| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | [11][12] |

| Molecular Weight | 167.12 g/mol | 167.12 g/mol | [11][12] |

| Appearance | Yellow crystalline powder | (Typically) Yellow oil or low-melting solid | [10] |

| Melting Point | 149-150 °C | Lower than the 5-nitro isomer | [9] |

Table 1: Comparison of Physicochemical Properties.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive for distinguishing between the two isomers.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer.

-

5-Nitro-1,3-benzodioxole: This isomer displays a more complex splitting pattern. The proton at C6 is ortho to the nitro group and shows a doublet. The proton at C4 is meta to the nitro group and shows a doublet of doublets. The proton at C7 is adjacent to the dioxole ring and also shows a doublet. A representative spectrum shows signals around δ 7.91 (dd), 7.76 (d), and 7.12 (d).[8] The methylenedioxy protons (-O-CH₂-O-) typically appear as a sharp singlet around δ 6.27 ppm.[8]

-

4-Nitro-1,3-benzodioxole: This isomer has a higher degree of symmetry in its aromatic proton environment, leading to a simpler spectrum. It typically shows a doublet and a triplet (or two doublets of doublets that appear as a triplet) for the three adjacent aromatic protons.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also distinct. The carbon atom directly attached to the electron-withdrawing nitro group (C5 in the 5-nitro isomer, C4 in the 4-nitro isomer) is significantly deshielded and appears further downfield.

Infrared (IR) Spectroscopy: Both isomers will show characteristic strong absorption bands for the nitro group.

-

Asymmetric N-O stretching: ~1500-1610 cm⁻¹

-

Symmetric N-O stretching: ~1300-1430 cm⁻¹[1] Subtle differences in the fingerprint region (below 1000 cm⁻¹) can also help distinguish the isomers. For 5-nitro-1,3-benzodioxole, asymmetric and symmetric stretches have been reported at 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[1]

Experimental Protocols

This protocol is a representative method for the nitration of 1,3-benzodioxole, leading primarily to the 5-nitro isomer.

Materials:

-

1,3-Benzodioxole (12.2 g, 0.1 mol)

-

Glacial Acetic Acid (105 mL)

-

Concentrated Nitric Acid (d=1.4, 9 mL)

-

Ice water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.[9]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Cool this mixture in an ice bath.

-

Nitration: Cool the benzodioxole solution to 15-20 °C in an ice bath. Add the cold nitrating mixture dropwise to the benzodioxole solution over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.[9]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[9]

-

Isolation of Crude Product: Pour the reaction mixture into a beaker containing 500 mL of ice water. A yellow precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification (Fractional Crystallization):

-

The crude solid is primarily the 5-nitro isomer. Recrystallize the crude product from ethanol. 5-Nitro-1,3-benzodioxole will crystallize as yellow needles upon cooling.[9]

-

The mother liquor will contain the more soluble 4-nitro isomer along with residual 5-nitro isomer. The isomers can be further separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Trustworthiness and Self-Validation:

-

Temperature Control: Maintaining a low temperature during the addition of the nitrating agent is critical to prevent over-nitration (dinitration) and control the exothermic reaction.[3]

-

Product Characterization: The identity and purity of the isolated isomers must be confirmed by measuring the melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra, comparing the data against literature values.

Diagram 2: Experimental Workflow for Synthesis and Separation

Caption: Step-by-step synthesis and separation workflow.

Reactivity and Applications

The distinct electronic environments of the two isomers influence their subsequent chemical reactivity.

-

Reduction of the Nitro Group: Both isomers can be readily reduced to the corresponding anilines (4-amino- and 5-amino-1,3-benzodioxole), which are valuable building blocks for pharmaceuticals and agrochemicals. The conditions for reduction (e.g., catalytic hydrogenation, Sn/HCl) are generally similar for both.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly for any leaving groups positioned ortho or para to it. This reactivity is more pronounced in the 5-nitro isomer where a potential leaving group at C6 would be para to the nitro group.

-

Further Electrophilic Substitution: The nitro group is a strong deactivating group and a meta-director.[13] Further electrophilic substitution on either isomer is significantly more difficult than the initial nitration and would be directed by both the nitro group and the activating methylenedioxy group. The outcome of such reactions would be complex.

These isomers are not typically end-products but serve as critical intermediates. Their derivatives are found in compounds investigated for various biological activities, leveraging the unique electronic and steric properties imparted by the benzodioxole scaffold.

Conclusion

The nitration of 1,3-benzodioxole yields two primary isomers, 4-nitro- and 5-nitro-1,3-benzodioxole, with the latter typically being the major product. Their formation is governed by the ortho, para-directing nature of the methylenedioxy group, tempered by steric considerations. These isomers possess distinct and measurable differences in their physicochemical and spectroscopic properties, which allows for their effective separation and unambiguous characterization. A thorough understanding of these differences, from synthesis to spectral analysis, is essential for any researcher utilizing these versatile intermediates in the fields of synthetic chemistry, materials science, and drug discovery.

References

- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem Compound Database. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.). Supporting information for.

-

PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link].

-

Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link].

- Global Substance Registration System. (n.d.). 5-NITRO-1,3-BENZODIOXOLE.

-

Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link].

- ResearchGate. (n.d.). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals.

- Millikin University. (n.d.). Nitration of Methyl Benzoate. Retrieved from Millikin University Chemistry Department.

-

MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link].

-

Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Retrieved from [Link].

- SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved from [Link].

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link].

- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

-

Olah, G. A., et al. (1998). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PubMed. Retrieved from [Link].

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link].

Sources

- 1. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

Technical Blueprint: Therapeutic Potential of Nitro-Substituted Benzodioxole Derivatives

Executive Summary: The "Nitro Switch" in Benzodioxole Scaffolds

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged pharmacophore, ubiquitous in natural products like safrole and berberine. However, the introduction of a nitro group (

This guide analyzes the medicinal chemistry, synthesis, and biological validation of nitro-substituted benzodioxoles, specifically focusing on their high-value application in antitubercular (via F420-dependent activation) and oncological (via phosphatase inhibition) pipelines.

Part 1: Medicinal Chemistry & SAR Logic

The Electronic & Metabolic Impact

The benzodioxole ring is electron-rich. Introducing a strong electron-withdrawing nitro group creates a "push-pull" electronic system.

-

Metabolic Stability: The nitro group deactivates the aromatic ring against oxidative metabolism (CYP450), potentially prolonging half-life.

-

Bioreductive Potential: In hypoxic environments (solid tumors) or specific bacterial cytoplasms (M. tuberculosis), the nitro group is enzymatically reduced to hydroxylamines or nitric oxide (

), generating cytotoxicity strictly at the target site.

Visualization: Structure-Activity Relationship (SAR)

The following diagram outlines the critical substitution zones for optimizing therapeutic index while minimizing genotoxicity.

Caption: SAR map highlighting the functional divergence of the C5-nitro "warhead" and C2-stabilization strategies.

Part 2: Therapeutic Vectors

Vector A: Antitubercular Agents (The Prodrug Strategy)

Nitro-benzodioxoles function similarly to pretomanid. They are prodrugs requiring activation by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[1]

-

Mechanism: Ddn reduces the

group using the -

Selectivity: Mammalian cells lack Ddn and the

cofactor, providing a high therapeutic index despite the nitro group's potential toxicity.

Vector B: Oncology (Tyrosine Phosphatase Inhibition)

Derivatives like 5-(2-nitro-1-propenyl)-1,3-benzodioxole (NPBD) act as covalent inhibitors.

-

Mechanism: The nitroalkene side chain acts as a Michael acceptor.[3] It reacts with the catalytic cysteine thiolate in Protein Tyrosine Phosphatases (PTPs), enzymes often overexpressed in cancer (e.g., CDC25).

-

Result: Inhibition of PTPs arrests the cell cycle and induces apoptosis.

Visualization: Ddn Activation Pathway (TB)

Caption: The "Suicide Activation" pathway in M. tuberculosis. The compound is harmless until activated by bacterial Ddn.

Part 3: Experimental Protocols

Synthesis of 5-(2-nitro-1-propenyl)-1,3-benzodioxole (NPBD)

Rationale: This protocol utilizes the Henry Reaction (nitroaldol condensation), the most robust method for installing nitroalkenyl side chains.

Reagents: Piperonal (3,4-methylenedioxybenzaldehyde), Nitroethane, Ammonium Acetate, Glacial Acetic Acid.

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Piperonal (15.0 g, 0.1 mol) in Glacial Acetic Acid (40 mL) .

-

Addition: Add Nitroethane (8.0 g, 0.11 mol) and Ammonium Acetate (3.0 g) . Note: Ammonium acetate acts as the catalyst/buffer.

-

Reflux: Heat the mixture to gentle reflux (

) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears. -

Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Cold Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[4]

-

Purification: Filter the precipitate. Recrystallize from Ethanol or Methanol to remove unreacted aldehyde and polymeric byproducts.

-

Validation:

-

Appearance: Yellow crystalline needles.

-

Melting Point:

. -

NMR Check: Look for the alkenyl proton signal (

8.0 ppm) and the disappearance of the aldehyde proton.

-

Visualization: Synthesis Workflow

Caption: Workflow for the Henry Reaction synthesis of NPBD. Critical control point: Quenching temperature.

Biological Assay: MIC Determination (Antitubercular)

Rationale: Standard broth microdilution is the gold standard for assessing potency against Mycobacteria.

Protocol:

-

Strain: Mycobacterium smegmatis (

) as a surrogate for M. tb (BSL-2 safe). -

Media: Middlebrook 7H9 broth supplemented with OADC enrichment.

-

Preparation: Dissolve NPBD in DMSO (Stock 10 mg/mL).

-

Plate Setup: Use 96-well plates. Add

media to all wells. Perform serial 2-fold dilutions of the compound (Range: -

Inoculation: Add

of bacterial suspension ( -

Incubation: Incubate at

for 48 hours. -

Readout: Add Resazurin (Alamar Blue) dye (

). Incubate for 4–6 hours.-

Blue = No Growth (Inhibition).

-

Pink = Growth (Active Metabolism).

-

MIC is the lowest concentration preventing the Blue-to-Pink color shift.

-

Part 4: Data Summary & Safety Assessment

Comparative Activity Profile

The following table summarizes the activity of nitro-benzodioxole derivatives compared to standard controls.

| Compound | Target Organism/Cell | IC50 / MIC | Mechanism |

| NPBD | M. tuberculosis | Ddn Activation / RNS Release | |

| NPBD | Candida albicans | Tyrosine Phosphatase Inhibition | |

| Piperonal | M. tuberculosis | Inactive (Lacks Nitro "Trigger") | |

| Pretomanid (Ref) | M. tuberculosis | Ddn Activation |

Genotoxicity: The "Nitro" Liability

A major hurdle in nitro-drug development is Ames Positivity .

-

Risk: Nitro groups can be reduced by mammalian nitroreductases to mutagenic hydroxylamines.

-

Mitigation:

-

Structural: Steric hindrance around the nitro group (e.g., ortho-substitution) can reduce mammalian reduction while retaining bacterial activation.

-

Screening: All lead compounds must undergo the Ames Test (strains TA98, TA100) early in the cycle.

-

Selectivity: Drugs like Delamanid prove that high affinity for bacterial Ddn over mammalian enzymes can yield a safe therapeutic window.

-

References

-

The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD) Source: MDPI (Pharmaceuticals) URL:[Link]

-

Both Nitro Groups Are Essential for High Antitubercular Activity Source: PubMed Central (PMC) / ACS Omega URL:[Link]

-

Mechanism of Action of 5-Nitrothiophenes (Analogous Mechanism) Source: Antimicrobial Agents and Chemotherapy URL:[2][3][5][Link]

-

Genotoxicity of Nitro-Group Containing Compounds Source: PubMed / Environmental and Molecular Mutagenesis URL:[Link]

Sources

- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor [mdpi.com]

- 4. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile 1,3-Benzodioxole Scaffold and the Influence of the Nitro Group

An In-depth Technical Guide on the Bioactivity of the 7-Nitro-1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a heterocyclic organic compound featuring a benzene ring fused to a dioxole ring, is a cornerstone in modern pharmaceutical synthesis.[1] This scaffold is prevalent in a wide array of naturally occurring compounds and serves as a critical building block for a diverse range of active pharmaceutical ingredients (APIs).[1][2] Its unique chemical properties make it an invaluable asset for medicinal chemists in the design and synthesis of novel therapeutic agents.[1] The incorporation of the methylenedioxy moiety has been reported to enhance biological activity.[2]

The introduction of a nitro (NO₂) group to this scaffold, specifically at the 7-position, can significantly modulate its biological profile. The nitro group is a well-known pharmacophore that can enhance the bioactivity of molecules.[3] Its strong electron-withdrawing nature can influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to potent antimicrobial and anticancer effects.[3][4] This guide will provide a comprehensive overview of the multifaceted bioactivities of the 7-nitro-1,3-benzodioxole scaffold and its derivatives.

Anticancer Activity of 7-Nitro-1,3-Benzodioxole Derivatives

Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential as antitumor agents.[5][6] The presence of the nitro group can further enhance this activity. Research has shown that these compounds can inhibit the growth of various human tumor cell lines.[2]

One of the key mechanisms behind the anticancer effects of some 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[5][7] The Trx system is crucial for maintaining intracellular redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and proliferation.[7][8] By inhibiting this system, these compounds can induce oxidative stress, leading to apoptosis (programmed cell death) in cancer cells.[5][7][8]

For instance, certain fabricated arsenicals conjugated with 1,3-benzodioxole derivatives have shown enhanced anti-proliferative properties by inhibiting the thioredoxin system, inducing oxidative stress, and promoting apoptosis both in vitro and in vivo.[5][7] These compounds were effective in eliminating tumors without causing significant harm to other organs.[5][7]

A study on novel 1,3-benzodioxole derivatives demonstrated significant cytotoxicity against HeLa, A498, and MDA-MB-231 cells.[9] One particular compound, (E)-3-(benzo[d][2][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM, which was superior to the standard drug 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM).[9] This compound was found to suppress proliferation, adhesion, invasion, and migration of these cancer cells in a concentration-dependent manner.[9]

Signaling Pathway of Thioredoxin System Inhibition

Caption: Inhibition of the Thioredoxin System by 7-Nitro-1,3-benzodioxole Derivatives.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| YL201 | MDA-MB-231 | 4.92 ± 1.09 | [9] |

| 5-Fluorouracil | MDA-MB-231 | 18.06 ± 2.33 | [9] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [2] |

| Doxorubicin | HCT116 | 8.29 | [2] |

| Doxorubicin | HepG2 | 7.46 | [2] |

| Doxorubicin | MCF-7 | 4.56 | [2] |

Antimicrobial Activity

The 1,3-benzodioxole scaffold is a component of many natural molecules with powerful antibacterial activity.[10] The addition of a nitro group is a known strategy to enhance antimicrobial properties.[3]

Novel Schiff's base derivatives incorporating the 1,3-benzodioxole moiety have been synthesized and evaluated for their antibacterial activity.[11] Many of these compounds showed effective antibacterial and potential inhibitory activity against E. coli FabH, a key enzyme in bacterial fatty acid synthesis.[11] For example, one derivative, (E)-N-((3,4-dihydro-2H-benzo[b][5][7]dioxepin-7-yl)methylene)hexadecan-1-amine, displayed potent antibacterial activity with a MIC value of 3.89-7.81 μM against tested bacterial strains and an IC₅₀ value of 1.6 μM against E. coli FabH.[11]

Another study reported the synthesis of a pyrimidine derivative of 1,3-benzodioxole that exhibited activity towards S. aureus with a MIC value of 0.0619 μmol/mL and against B. subtilis, B. cereus, C. albicans, and A. niger with a MIC of 0.1859 μmol/mL.[2]

The mechanism of action for some nitro-containing antifungals involves the inhibition of 14α-demethylase, an essential enzyme for ergosterol synthesis in fungi.[3] The nitro group can have a strong electrostatic interaction with the Fe(II) in the heme group of the enzyme, leading to potent inhibition.[3]

Experimental Protocols

General Synthesis of a 7-Nitro-1,3-Benzodioxole Derivative (Illustrative)

This protocol outlines a general, illustrative procedure for the synthesis of a 7-nitro-1,3-benzodioxole derivative, followed by a typical cytotoxicity assay.

Part 1: Synthesis and Purification

-

Nitration of 1,3-Benzodioxole:

-

Dissolve 1,3-benzodioxole in a suitable solvent such as acetic anhydride.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.

-

Stir the reaction mixture for a specified time (e.g., 2-4 hours) at low temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product, wash with water until neutral, and dry.

-

-

Further Modification (e.g., Amide Coupling):

-

The synthesized 7-nitro-1,3-benzodioxole can be further functionalized. For example, if a carboxylic acid group is present, it can be coupled with an amine.

-

Activate the carboxylic acid group using a coupling agent (e.g., EDC/HOBt).

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Purify the final compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[9]

-

Workflow for Synthesis and Bioactivity Screening

Caption: General workflow from synthesis to lead compound identification.

Part 2: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Treat the cells with serial dilutions of the compound in fresh media. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9]

-

Structure-Activity Relationship (SAR)

The biological activity of 7-nitro-1,3-benzodioxole derivatives is highly dependent on their structural features. Key SAR insights include:

-

The 1,3-benzodioxole ring is often considered critical for antitumor efficacy.[9]

-

The position and nature of substituents on the benzene ring and any side chains significantly impact activity. For example, the introduction of a trifluoromethylpiperazine moiety has been shown to boost antitumor effects.[9]

-

The linker connecting the 1,3-benzodioxole core to other functionalities can influence potency. A vinyl linker has been shown to enhance activity compared to a direct amide attachment in some cases.[9]

-

For antimicrobial activity, the presence of halogens or methoxy groups on the benzodioxole ring or attached phenyl rings can enhance the antibacterial action.[4]

Conclusion

The 7-nitro-1,3-benzodioxole scaffold is a promising framework in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly notable potential in the fields of oncology and microbiology. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research focused on elucidating detailed mechanisms of action and optimizing the structure-activity relationships will be crucial for translating the potential of these compounds into clinical applications.

References

- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20).

- Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF.

- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - ResearchGate.

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022-06-20).

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate.

- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (2026-01-31).

- exhibited antimicrobial activity: Topics by Science.gov.

- The molecular structure of the studied 1,3-benzodioxole derivatives. - ResearchGate.

- Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14).

- Antimicrobial candidates containing 1,3-benzodioxol system. - ResearchGate.

- 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem.

- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed. (2025-09-29).

- Chemical structure of natural product contained 1,3-benzodioxole rings. - ResearchGate.

- Understanding 1,3-Benzodioxole - ChemicalBook. (2024-11-21).

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed. (2022-06-22).

- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023-05-29).

- 1,3-Benzodioxole, 5-nitro- - Cheméo.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]